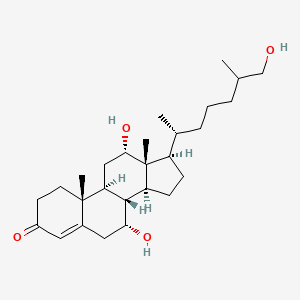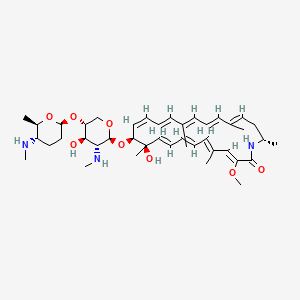![molecular formula C22H22ClN3O2 B1264246 N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)
N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide is a member of biphenyls and an organochlorine compound.
Applications De Recherche Scientifique
1. Cannabinoid Receptor Antagonism
A study by Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives, including compounds similar to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, as cannabinoid receptor antagonists. These compounds may serve as pharmacological probes to study cannabinoid receptor binding sites and could potentially be used to antagonize harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
2. Molecular Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound closely related to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, exploring its molecular interaction with the CB1 cannabinoid receptor. The study provided insights into the steric binding interactions and potential for antagonist activity of such compounds (Shim et al., 2002).
3. Potential Radioligands for Medical Imaging
Research by Katoch-Rouse et al. (2003) focused on synthesizing compounds similar to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, specifically aiming to develop radioligands for medical imaging of CB1 cannabinoid receptors. The study highlighted the feasibility of synthesizing radiolabeled compounds for positron emission tomography (PET) imaging (Katoch-Rouse et al., 2003).
4. Evaluation of Anticancer Activity
Shaw et al. (2012) evaluated isoxazole derivatives, like N-phenyl-5-carboxamidyl isoxazoles, for their anticancer activity against colon cancer cells. This research could suggest a potential application for similar compounds in treating colon cancer by inhibiting specific signaling pathways (Shaw et al., 2012).
Propriétés
Nom du produit |
N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C22H22ClN3O2 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
N-[3-(3-chlorophenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-5-1-3-17(13-19)18-4-2-6-20(14-18)24-22(27)16-7-10-26(11-8-16)15-21-9-12-28-25-21/h1-6,9,12-14,16H,7-8,10-11,15H2,(H,24,27) |
Clé InChI |
GVXPLMPWFQQXEJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=NOC=C4 |
SMILES canonique |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=NOC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

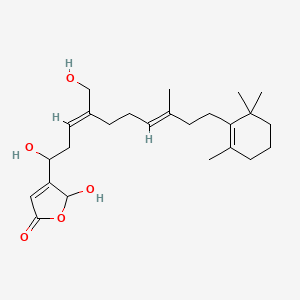
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
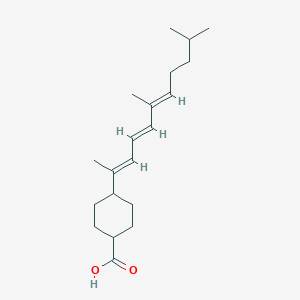
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
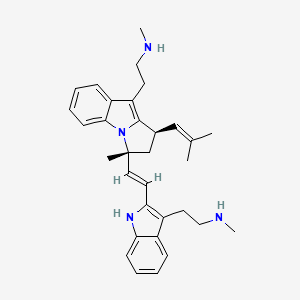
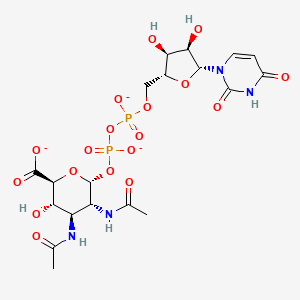
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)

